molecular formula C9H9F2NO B15254405 2,2-Difluoro-2-(4-methylphenyl)acetamide

2,2-Difluoro-2-(4-methylphenyl)acetamide

Cat. No.: B15254405
M. Wt: 185.17 g/mol
InChI Key: SJHYJZMZZNGRQF-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(4-methylphenyl)acetamide (CAS 1375473-89-4) is a fluorinated organic compound with the molecular formula C9H9F2NO and a molecular weight of 185.17 g/mol. As a member of the difluoroacetamide family, this compound serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. Fluorinated building blocks like this are particularly valuable for creating peptidomimetics and bioactive molecules, as the incorporation of fluorine atoms can significantly alter the chemical, physical, and biological properties of parent compounds . The difluoromethyl group (CF2H) is known to be isosteric and isopolar to the hydroxyl group and can function as a hydrogen bond donor, making it a valuable bioisostere in drug design . While specific biological data for this particular compound is limited in the available literature, structurally similar difluoroacetamide derivatives are investigated as potential insurmountable antagonists in pharmacological research, which can depress agonist concentration-response curves through either orthosteric or allosteric binding mechanisms . Researchers utilize such compounds as key intermediates in multicomponent reactions, including the Ugi reaction, for constructing diverse chemical libraries aimed at screening for novel bioactive molecules . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,2-difluoro-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c1-6-2-4-7(5-3-6)9(10,11)8(12)13/h2-5H,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHYJZMZZNGRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(4-methylphenyl)acetamide typically involves the reaction of 4-methylbenzylamine with difluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-methylbenzylamine} + \text{difluoroacetic anhydride} \rightarrow \text{2,2-Difluoro-2-(4-methylphenyl)acetamide} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-2-(4-methylphenyl)acetamide is an organic compound with a difluoro group and a para-methylphenyl substituent on the acetamide moiety. It has a unique structure and the molecular formula . The compound typically appears as a white to off-white crystalline solid.

Scientific Research Applications

2,2-Difluoro-2-(4-methylphenyl)acetamide exhibits potential biological activities, suggesting possible therapeutic applications. Studies have focused on its interactions with different biological targets, which may influence enzyme activity or receptor binding. These interactions are crucial for understanding its potential therapeutic uses and developing new drugs based on this compound.

Structure-Activity Relationship (SAR) Studies
SAR studies have shown the importance of fluorine in the potency of related compounds . For instance, in the development of treatments for cryptosporidiosis, researchers found that electron-withdrawing groups, particularly fluorine, significantly enhance the potency of aryl acetamide derivatives . The most potent compound resulting from this work is SLU-10482 .

Antimicrobial and Antiviral Properties
The unique structure of 2,2-Difluoro-2-(4-methylphenyl)acetamide allows it to interact with specific molecular targets, potentially leading to antimicrobial and antiviral properties. The fluorine enhances its binding affinity to certain enzymes and receptors, making it a candidate for pharmacological exploration.

Synthesis and Production

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Variations in α,α-Difluoroacetamides

Compound Name Aryl Substituent N-Substituent Physical State Key Functional Groups
2,2-Difluoro-2-(4-methylphenyl)acetamide 4-methylphenyl -NH2 Not reported α,α-difluoro, para-methyl
N,N-Diethyl-2,2-difluoro-2-(4-(trifluoromethyl)phenyl)acetamide (2a) 4-CF3 N,N-diethyl Yellow oil Electron-withdrawing CF3
N,N-Diethyl-2,2-difluoro-2-(4-methoxyphenyl)acetamide (2m) 4-OCH3 N,N-diethyl Yellow oil Electron-donating OCH3
N,N-Diethyl-2,2-difluoro-2-(2-methylphenyl)acetamide (2l) 2-methylphenyl N,N-diethyl White solid Ortho-methyl steric effects
2-Azido-N-(4-methylphenyl)acetamide 4-methylphenyl -NH2 Crystalline Azide functionality

Key Observations:

  • Electron Effects: Electron-withdrawing groups (e.g., CF3 in 2a) increase electrophilicity at the α-carbon, enhancing reactivity in nucleophilic substitutions. Conversely, electron-donating groups (e.g., OCH3 in 2m) stabilize the aromatic ring but reduce electrophilicity .
  • Steric Effects: Ortho-substituted derivatives (e.g., 2l) exhibit restricted rotation due to steric hindrance, influencing conformational flexibility and crystal packing .
  • Hydrogen Bonding: The primary amide (-NH2) in 2,2-difluoro-2-(4-methylphenyl)acetamide facilitates intermolecular hydrogen bonding, as seen in related compounds like 2-azido-N-(4-methylphenyl)acetamide, which forms N–H⋯O and C–H⋯O interactions in its crystal structure .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point/State Solubility NMR Shifts (δ, ppm)
2,2-Difluoro-2-(4-methylphenyl)acetamide Not reported Polar solvents* Anticipated: δ 7.3–7.5 (Ar-H), δ 2.3 (CH3)
2a (4-CF3) Yellow oil Hexanes/EtOAc δ 7.54 (d, Ar-H), δ 3.40 (q, NCH2)
2m (4-OCH3) Yellow oil THF δ 7.12 (t, Ar-H), δ 3.85 (s, OCH3)
2l (2-methylphenyl) White solid Hexanes/EtOAc δ 7.3–7.5 (Ar-H), δ 2.6 (CH3)

Notes:

  • Solubility trends correlate with substituent polarity. CF3 and OCH3 derivatives exhibit higher solubility in organic solvents compared to non-polar aryl analogs.
  • The para-methyl group in the target compound likely enhances lipophilicity, as seen in structurally similar compounds .

Biological Activity

2,2-Difluoro-2-(4-methylphenyl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,2-Difluoro-2-(4-methylphenyl)acetamide can be represented as follows:

C9H10F2NO\text{C}_9\text{H}_{10}\text{F}_2\text{N}\text{O}

This compound features a difluoroacetamide moiety, which is known to influence its biological properties significantly.

Antimicrobial Activity

Research indicates that amidic compounds, particularly those with fluorinated groups, exhibit varied antimicrobial activities. 2,2-Difluoro-2-(4-methylphenyl)acetamide has shown moderate activity against certain strains of bacteria and fungi. A study highlighted that fluorinated acetamides generally possess enhanced potency compared to their non-fluorinated counterparts due to improved lipophilicity and membrane permeability .

CompoundActivity against Gram-positive BacteriaActivity against Gram-negative BacteriaAntifungal Activity
2,2-Difluoro-2-(4-methylphenyl)acetamideModerateLowMinimal

Anti-inflammatory and Analgesic Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential mechanism by which it may alleviate inflammation-related conditions .

Neurological Effects

Preliminary studies have explored the compound's effects on the central nervous system. It appears to modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression. However, detailed mechanisms remain to be elucidated through further research .

Case Study 1: Antimicrobial Efficacy

A study conducted on various acetamide derivatives, including 2,2-Difluoro-2-(4-methylphenyl)acetamide, revealed that this compound exhibited significant inhibitory effects against specific bacterial strains. The study utilized a disk diffusion method to assess the antimicrobial activity and confirmed that the presence of fluorine atoms contributed to its enhanced efficacy .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving macrophage cell lines, treatment with 2,2-Difluoro-2-(4-methylphenyl)acetamide resulted in a notable decrease in TNF-alpha production. The results were quantified using ELISA assays, showing a reduction of approximately 40% compared to untreated controls .

Discussion

The biological activity of 2,2-Difluoro-2-(4-methylphenyl)acetamide is promising but requires further investigation to fully understand its mechanisms and therapeutic potential. Its antimicrobial properties suggest applicability in treating infections, while its anti-inflammatory effects may provide relief in chronic inflammatory diseases.

Q & A

Basic Question: What are the recommended synthetic routes for 2,2-Difluoro-2-(4-methylphenyl)acetamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A plausible route includes:

Acylation of 4-methylphenyl precursor : React 4-methylbenzylamine with difluoroacetic anhydride under anhydrous conditions (e.g., DMF, 0–5°C) to introduce the difluoroacetamide group .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Optimization : Monitor reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane). Adjust reaction time (12–24 hrs) and temperature (room temp vs. reflux) to maximize yield (typically 60–75%) .

Basic Question: Which spectroscopic techniques are critical for confirming the structural integrity of 2,2-Difluoro-2-(4-methylphenyl)acetamide?

Answer:

  • NMR :
    • ¹H NMR : Expect singlet for CF₂ protons (~δ 4.2–4.5 ppm) and aromatic protons (δ 7.2–7.4 ppm for 4-methylphenyl).
    • ¹³C NMR : Peaks at ~δ 110–115 ppm (CF₂) and δ 165–170 ppm (amide carbonyl) .
  • IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (C-F stretches) .
  • Mass Spectrometry : Molecular ion peak at m/z 213.1 (C₁₀H₁₀F₂NO) .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for fluorinated acetamide derivatives?

Answer:
Contradictions may arise from:

  • Variability in assay conditions (e.g., cell line specificity, concentration ranges).
  • Purity discrepancies : Validate compound purity (>95% via HPLC) and confirm stereochemistry (if applicable) using X-ray crystallography (e.g., as in ).
  • Mechanistic redundancy : Use siRNA knockdown or competitive binding assays to distinguish target-specific effects from off-target interactions .

Advanced Question: What computational strategies are effective for predicting the binding affinity of 2,2-Difluoro-2-(4-methylphenyl)acetamide to biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases, GPCRs). Focus on fluorine’s electronegativity for hydrogen-bond interactions .
  • MD simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-protein complexes .
  • QSAR modeling : Train models on fluorinated acetamide datasets to predict IC₅₀ values .

Basic Question: What are the key solubility and stability considerations for handling this compound in vitro?

Answer:

  • Solubility : Poor in aqueous buffers; use DMSO stock solutions (10 mM). For biological assays, dilute to ≤0.1% DMSO to avoid cytotoxicity .
  • Stability : Store at –20°C under inert gas (N₂/Ar). Degradation occurs via hydrolysis of the acetamide group in acidic/basic conditions (pH <4 or >10) .

Advanced Question: How can researchers design SAR studies to evaluate the role of the 4-methylphenyl group in bioactivity?

Answer:

  • Analog synthesis : Replace 4-methylphenyl with halogenated (e.g., 4-F, 4-Cl) or electron-donating (e.g., 4-OCH₃) groups.
  • Activity comparison : Test analogs in enzyme inhibition assays (e.g., COX-2, EGFR). Correlate substituent effects with IC₅₀ values .
  • Crystallographic analysis : Resolve ligand-target co-crystals to map steric/electronic interactions (e.g., as in ).

Basic Question: What industrial-scale purification methods are applicable without compromising academic research rigor?

Answer:

  • Recrystallization : Use ethanol/water (1:2) to obtain high-purity crystals (>98%).
  • Prep-HPLC : Employ C18 columns with acetonitrile/water (60:40) mobile phase .
  • Validation : Confirm batch consistency via melting point (mp ~145–148°C) and elemental analysis (C, H, N ±0.3%) .

Advanced Question: What mechanistic hypotheses explain the antimicrobial activity of structurally related fluorinated acetamides?

Answer:

  • Membrane disruption : Fluorine’s lipophilicity enhances penetration into bacterial membranes (test via fluorescence dye leakage assays) .
  • Enzyme inhibition : Target bacterial dihydrofolate reductase (DHFR) or DNA gyrase. Validate via enzymatic assays with S. aureus/E. coli lysates .
  • Resistance profiling : Compare MIC values against wild-type vs. efflux pump-deficient strains .

Basic Question: How should researchers address discrepancies between computational predictions and experimental bioactivity results?

Answer:

  • Re-evaluate force fields : Use polarized continuum models (PCM) for solvation effects in DFT calculations.
  • Protonation states : Test multiple tautomers in docking studies (e.g., enol vs. keto forms) .
  • Experimental validation : Perform SPR or ITC to measure binding kinetics and affinity .

Advanced Question: What strategies mitigate toxicity risks identified in preclinical studies of fluorinated acetamides?

Answer:

  • Metabolite profiling : Use LC-MS to identify hepatotoxic metabolites (e.g., glutathione adducts).
  • Structural optimization : Introduce polar groups (e.g., –OH, –SO₃H) to reduce logP values .
  • In vivo models : Assess acute toxicity in zebrafish embryos (LC₅₀) before rodent trials .

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